N-Boc-2-naphthylamine
Overview
Description
Synthesis Analysis
The synthesis of N-Boc-2-naphthylamine derivatives often involves catalytic reactions and the use of amides as starting materials. For instance, Cu(I)-catalyzed benzannulation processes have been developed to synthesize functionalized 1-naphthylamines from terminal alkynes, 2-bromoaryl ketones, and amides. This method showcases a green chemistry approach by employing water as the solvent and avoiding the use of palladium and ligands, yielding up to 95% of the desired products. The reaction is characterized by its high selectivity, broad functional group tolerance, and the ability to incorporate a wide range of functional groups from readily available substrates. Such synthetic routes highlight the efficiency and environmental friendliness of modern organic synthesis techniques (Su et al., 2019).
Scientific Research Applications
Imaging and Monitoring of Lipid Droplets : N-Boc-2-naphthylamine derivatives are used to image lipid droplets and monitor their growth in cells, which is significant for research in chemistry, biology, and materials science (Su et al., 2019).
Study of Carcinogens and Mutagens : N-hydroxy-2-naphthylamine (NOH-2NA), an active metabolite, induces chromosomal aberrations in V79 Chinese hamster cells. This finding is crucial for understanding the mechanisms of occupational bladder carcinogens (Ochi & Kaneko, 1989).
Rubber Industry Antioxidant : N-Phenyl-2-naphthylamine (P2NA) serves as an antioxidant in the rubber industry to protect against flex-cracking. However, it can be converted into 2NA, a potent bladder carcinogen (Marek et al., 2017).
Metabolic Studies : Repeated administration of N-Phenyl-2-Naphthylamine enhances its own metabolism in rats, which is relevant for studies on plastic and rubber antioxidants (Laham & Potvin, 1983).
Initiation of Carcinogenesis : N-hydroxy-1-naphthylamine can initiate urinary bladder carcinogenesis through the formation of promutagenic lesions in DNA (Kadlubar, Miller, & Miller, 1978).
Impact on Photosynthesis : N-phenyl-2-naphthylamine disrupts photosynthesis and triggers reactive oxygen species synthesis in Chlorella vulgaris, demonstrating its phytotoxic properties (Qian et al., 2009).
Carcinogenicity Studies : Due to its wide use and human exposure, N-Phenyl-2-naphthylamine has been the subject of extensive toxicology and carcinogenesis studies (Abdo, 1988).
Applications in Organic Electronics : N-Phenyl-2-naphthylamine-based compounds like NPB and 2TNATA are utilized in organic light-emitting diodes as electron transporting materials (Tse, Kwok, & So, 2006).
Synthesis for Research Purposes : N-Phenyl-2-naphthylamine can be synthesized for various research applications, highlighting its versatility in scientific studies (Walker & Hathway, 1976).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-naphthalen-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIXUGFEFRFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589432 | |
Record name | tert-Butyl naphthalen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-naphthylamine | |
CAS RN |
454713-45-2 | |
Record name | tert-Butyl naphthalen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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